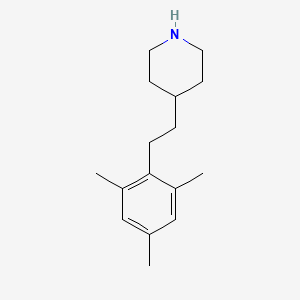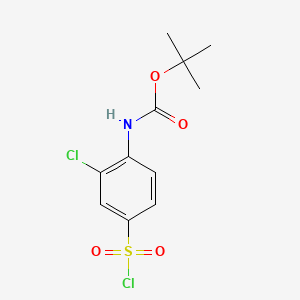
tert-Butyl (2-chloro-4-(chlorosulfonyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-chloro-4-(chlorosulfonyl)phenyl)carbamate: is an organic compound with the chemical formula C11H14ClNO4S . It is a solid powder, typically colorless or pale yellow, and is known for its use as a reagent in organic synthesis and biomedical research .
Méthodes De Préparation
The synthesis of tert-Butyl (2-chloro-4-(chlorosulfonyl)phenyl)carbamate involves multiple steps:
Initial Reaction: The process begins with the reaction of with in the presence of a base to form .
Chlorosulfonation: The intermediate product is then reacted with chlorosulfonyl chloride to yield the final compound.
Analyse Des Réactions Chimiques
tert-Butyl (2-chloro-4-(chlorosulfonyl)phenyl)carbamate undergoes various chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-chloro-4-(chlorosulfonyl)phenol and tert-butyl alcohol .
Applications De Recherche Scientifique
tert-Butyl (2-chloro-4-(chlorosulfonyl)phenyl)carbamate is used in various scientific research fields:
Chemistry: It serves as a reagent for synthesizing new organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein modifications.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (2-chloro-4-(chlorosulfonyl)phenyl)carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This reactivity is exploited in various biochemical assays and therapeutic applications .
Comparaison Avec Des Composés Similaires
tert-Butyl (2-chloro-4-(chlorosulfonyl)phenyl)carbamate can be compared with similar compounds such as:
tert-Butyl (4-(chlorosulfonyl)phenyl)carbamate: Similar in structure but with different substitution patterns, leading to varied reactivity and applications.
tert-Butyl (2-chloro-4-hydroxyphenyl)carbamate: An intermediate in the synthesis of the target compound, with distinct chemical properties.
These comparisons highlight the unique reactivity and applications of this compound in scientific research and industry.
Propriétés
Formule moléculaire |
C11H13Cl2NO4S |
|---|---|
Poids moléculaire |
326.2 g/mol |
Nom IUPAC |
tert-butyl N-(2-chloro-4-chlorosulfonylphenyl)carbamate |
InChI |
InChI=1S/C11H13Cl2NO4S/c1-11(2,3)18-10(15)14-9-5-4-7(6-8(9)12)19(13,16)17/h4-6H,1-3H3,(H,14,15) |
Clé InChI |
YABNNGXQAZAGKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


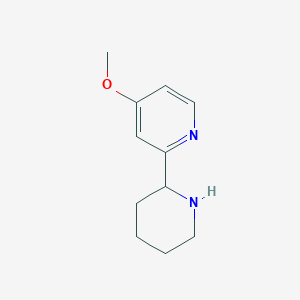
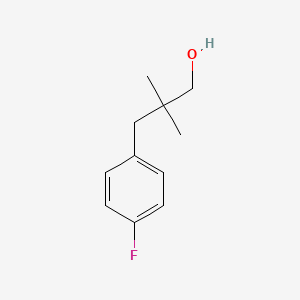
![Spiro[2.5]octane-6-sulfonylchloride](/img/structure/B13528166.png)
![Imidazo[4,3-b][1,3]thiazole-5-thiol](/img/structure/B13528176.png)

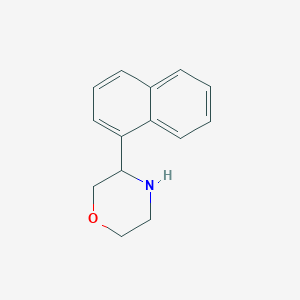
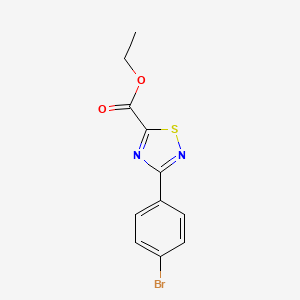


![Methyl 1-(bromomethyl)bicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13528218.png)
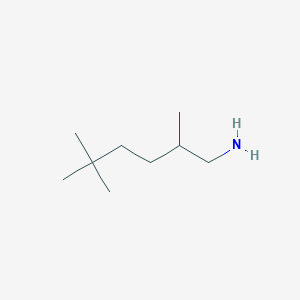
![1-(Benzyloxy)spiro[3.3]heptan-2-amine](/img/structure/B13528224.png)

